N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and a pyridine ring, making it a valuable molecule for various scientific research applications.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biological and pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications, suggesting that they can have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or iridium, and solvents like dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Ethyl piperidine-4-carboxylate: A simpler derivative with a piperidine ring.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Contains a pyrazine ring instead of a pyridine ring
Uniqueness
What sets N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide apart is its unique combination of piperidine, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity makes it a valuable compound for various advanced research applications .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-15-6-5-11-27(13-15)22-18-7-3-4-8-19(18)23(30)28(26-22)14-21(29)25-17-10-9-16(2)20(24)12-17/h3-4,7-10,12,15H,5-6,11,13-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTBYTLXBZWSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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